![molecular formula C36H22N2O2 B14731980 2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) CAS No. 5366-75-6](/img/structure/B14731980.png)
2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphtho[2,3-d][1,3]oxazole moiety linked through an ethene-1,2-diyl bridge to a phenylene group, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) typically involves a multi-step process. One common method includes the condensation of naphtho[2,3-d][1,3]oxazole derivatives with ethene-1,2-diyl-bridged phenylene compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as mechanosynthesis, which involves grinding the reactants together in a ball mill, can be employed to enhance reaction efficiency and reduce the need for solvents .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxazole rings into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenylene and naphtho[2,3-d][1,3]oxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenylene and naphtho[2,3-d][1,3]oxazole rings .
Wissenschaftliche Forschungsanwendungen
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of organic electronics, its unique structural properties enable efficient charge transport and light emission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-methyl-1,3-benzoxazole): Similar in structure but with methyl groups on the benzoxazole rings.
2,2’-[(E)-1,2-Ethenediyldi(4,1-phenylene)]bis(4,6-diphenyl-1,3,5-triazine): Contains triazine rings instead of naphtho[2,3-d][1,3]oxazole.
Uniqueness
What sets 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) apart is its unique combination of naphtho[2,3-d][1,3]oxazole and phenylene moieties linked by an ethene-1,2-diyl bridge. This structure imparts distinct electronic and photophysical properties, making it valuable for applications in organic electronics and materials science .
Eigenschaften
CAS-Nummer |
5366-75-6 |
|---|---|
Molekularformel |
C36H22N2O2 |
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
2-[4-[2-(4-benzo[f][1,3]benzoxazol-2-ylphenyl)ethenyl]phenyl]benzo[f][1,3]benzoxazole |
InChI |
InChI=1S/C36H22N2O2/c1-3-7-29-21-33-31(19-27(29)5-1)37-35(39-33)25-15-11-23(12-16-25)9-10-24-13-17-26(18-14-24)36-38-32-20-28-6-2-4-8-30(28)22-34(32)40-36/h1-22H |
InChI-Schlüssel |
OFZQRIMGIQOVQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C(O3)C4=CC=C(C=C4)C=CC5=CC=C(C=C5)C6=NC7=CC8=CC=CC=C8C=C7O6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


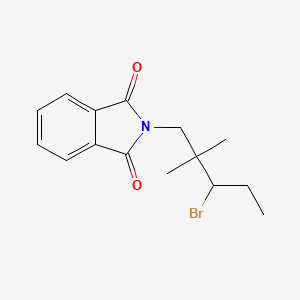

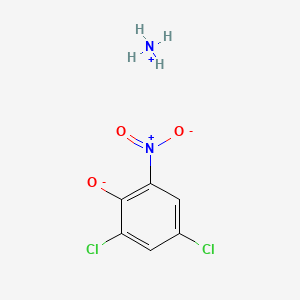
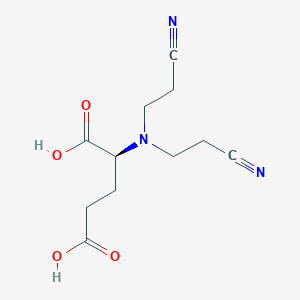



![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
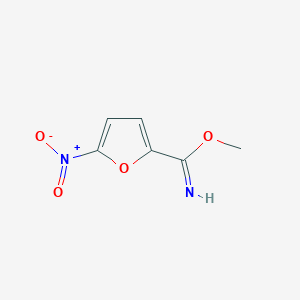
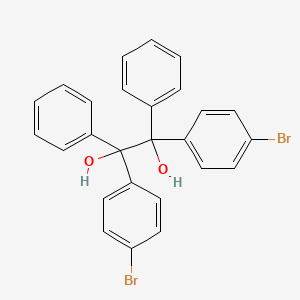
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)



